5-Chloro-3-(3,5-difluorophenyl)benzoic acid
Description
5-Chloro-3-(3,5-difluorophenyl)benzoic acid is an aromatic carboxylic acid derivative This compound is characterized by the presence of a chloro group at the 5-position and difluorophenyl group at the 3-position on the benzoic acid ring
Properties
IUPAC Name |
3-chloro-5-(3,5-difluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-2-7(1-9(3-10)13(17)18)8-4-11(15)6-12(16)5-8/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWDNUZXNHVXTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)Cl)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689640 | |
| Record name | 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-95-4 | |
| Record name | 5-Chloro-3',5'-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3,5-difluorophenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3,5-difluorophenyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and more complex aromatic compounds .
Scientific Research Applications
5-Chloro-3-(3,5-difluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,5-difluorophenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and difluorophenyl groups can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the chloro and carboxylic acid groups.
5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: Contains a chloro group and a similar aromatic structure but differs in the functional groups attached.
Uniqueness
5-Chloro-3-(3,5-difluorophenyl)benzoic acid is unique due to the combination of its chloro, difluorophenyl, and carboxylic acid groups. This combination imparts specific chemical properties and reactivity, making it valuable in various applications .
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